molecular formula C9H8N2O3 B2817922 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1699255-68-9

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B2817922
CAS No.: 1699255-68-9
M. Wt: 192.174
InChI Key: ZKSSEMQCSJXNBK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1699255-68-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged pharmacophore known for its versatile biological activity . This building block is prominently featured in cutting-edge research on phosphodiesterase 4B (PDE4B) inhibitors . Scientific studies have identified the pyrrolo[2,3-b]pyridine ring system as a productive replacement in lead optimization programs, yielding potent and selective PDE4B inhibitors . Given the role of PDE4B in regulating intracellular cyclic AMP (cAMP) in immune cells, this compound holds significant research value for investigating treatments for inflammatory and autoimmune diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and rheumatoid arthritis . Furthermore, its application extends to research on central nervous system (CNS) diseases, as PDE4B is also expressed in the brain and implicated in conditions like addiction and Parkinson's disease . The compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . It is supplied for research purposes and should be stored sealed in a dry environment at room temperature . Please note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-5-4-6(9(12)13)10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSSEMQCSJXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699255-68-9
Record name 6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by functionalization at the desired positions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanol .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid exhibits promising anticancer properties. In vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells.

Case Study:
In a preclinical study involving transgenic mice models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced amyloid plaque accumulation .

Pharmacological Applications

1. Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies suggest that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

Data Table: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

This data indicates that this compound could be a candidate for developing new antimicrobial therapies .

Material Science Applications

1. Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a hole transport material enhances the efficiency of these devices.

Case Study:
Research conducted by a team at a leading university demonstrated that incorporating this compound into OLEDs improved device performance by increasing luminescence efficiency by over 20% compared to traditional materials .

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Key Findings:

Positional Isomerism : Shifting the methoxy group from C5 (pyrrolo[2,3-c]pyridine) to C6 (pyrrolo[2,3-b]pyridine) alters electronic distribution and synthetic accessibility. For example, 5-methoxy analogs are synthesized via Pd/C hydrogenation , whereas 6-methoxy derivatives may require alternative routes.

Substituent Effects :

  • Electron-Donating Methoxy : Enhances lipophilicity and may reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., Cl, Br) .
  • Halogens (Br, Cl) : Increase molecular weight and reactivity, enabling applications in Suzuki-Miyaura couplings .

Core Heterocycle Modifications: Thieno[2,3-b]pyridine (thiophene core): Exhibits higher melting points and distinct electronic properties compared to pyrrolopyridines, influencing drug metabolism and target binding . Pyrrolo vs. Thieno: Thieno derivatives (e.g., LY2033298) are prioritized in kinase inhibition due to sulfur’s electronegativity and ring stability .

Carboxylic Acid Position : Moving the carboxylic acid from C2 to C3 (as in ) disrupts hydrogen-bonding networks, critical for interactions in enzyme-binding pockets .

Biological Activity

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo[2,3-B]pyridine core structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a therapeutic agent. The molecular formula of this compound is C9H8N2O3, and it features both a methoxy group and a carboxylic acid group, which contribute to its reactivity and biological interactions.

The structural characteristics of this compound include:

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.17 g/mol
  • IUPAC Name : this compound

These properties make it a versatile compound for various synthetic applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to significant alterations in cellular pathways, impacting cell function and behavior.

Antioxidant and Anti-inflammatory Effects

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that related pyrrole derivatives exhibit significant antibacterial activity against various pathogens. For example, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Case Studies

Several case studies highlight the biological activity of this compound:

  • DYRK1A Inhibition : A study focused on the synthesis of new derivatives identified a series of compounds that effectively inhibited DYRK1A with low toxicity profiles. These compounds were evaluated using classical docking studies and showed promising results in reducing pro-inflammatory responses in microglial cells .
  • Antibacterial Properties : Another investigation into pyrrole-based compounds revealed that modifications at specific positions could enhance antibacterial efficacy. Compounds derived from this compound were tested against common bacterial strains, yielding favorable results in terms of potency and selectivity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Activity
1H-Pyrrolo[2,3-B]pyridineLacks methoxy and carboxylic acid groupsLess reactive
6-Hydroxy-1H-pyrrolo[2,3-B]pyridineHydroxyl instead of methoxyAltered reactivity
6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanolMethanol group instead of carboxylic acidAffects solubility

The presence of both the methoxy and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the established synthetic pathways for 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, and how are yields optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes, often starting with cyclization of precursors like ethyl 2-chloronicotinate or oxidation of methylpyridine derivatives. For example, oxidation of 6-bromo-2-methylpyridine with potassium permanganate under controlled conditions (90–95°C, pH 4) yields the carboxylic acid moiety with ~47% efficiency . Alternative methods include hydrolysis of ester derivatives (e.g., methyl esters) using NaOH under reflux, achieving >95% purity . Yield optimization involves catalyst selection (e.g., Pd catalysts for coupling reactions) and temperature control during cyclization and functionalization steps .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines NMR spectroscopy (e.g., δ 3.85 ppm for OCH3, δ 9.8 ppm for COOH in CDC13) and elemental analysis (C, H, N within ±0.3% of theoretical values) . Mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 244.17 for methyl ester analogs), while X-ray crystallography or computational modeling (DFT) resolves fused-ring geometry and substituent orientation .

Q. What purification techniques ensure high-purity isolates of this compound?

  • Methodological Answer : Purification involves acid-base extraction (e.g., adjusting pH to precipitate the carboxylic acid form) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) achieves >97% purity, critical for biological assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives synthesized via regioselective substitutions. For instance, replacing the methoxy group with halogens (e.g., Cl or Br) enhances antibacterial activity by increasing lipophilicity and target binding (e.g., DHFR inhibition) . Bioassays (MIC testing against E. coli) and molecular docking (e.g., with bacterial topoisomerases) quantify these effects . Contradictory data (e.g., reduced activity with bulky substituents) are resolved by analyzing steric hindrance via computational models .

Q. What analytical methods resolve conflicting data in purity or stability assessments?

  • Methodological Answer : Discrepancies in purity (e.g., GC vs. HPLC results) are addressed using orthogonal techniques:
  • TGA/DSC evaluates thermal stability (decomposition >200°C).
  • LC-MS identifies trace impurities (e.g., ester hydrolysis byproducts).
  • Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) assess hydrolytic degradation, guided by pH-dependent solubility profiles .

Q. Can computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites. For example, the pyridine ring’s C-3 position shows high electrophilicity (ƒ⁺ = 0.12), favoring nucleophilic attacks, while the pyrrole N-H group participates in hydrogen bonding . Molecular dynamics simulations model solvation effects (e.g., DMSO vs. water) to predict reaction pathways and byproduct formation .

Q. How is the compound utilized in synthesizing complex heterocyclic systems (e.g., spiro or fused-ring derivatives)?

  • Methodological Answer : The carboxylic acid moiety serves as a precursor for amide coupling (e.g., with hydrazides to form pyrazole derivatives) or cyclocondensation (e.g., with aldehydes to generate spirooxindoles). For example, reacting with 4-bromo-2-iodoaniline under Pd catalysis forms pyrrolo-pyridazine hybrids, validated by XRD to confirm fused-ring geometry .

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